N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide
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Overview
Description
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a pyrazole ring and a benzodioxole moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1,3-benzodioxole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Research: The compound serves as a building block for the synthesis of other biologically active molecules and is used in structure-activity relationship (SAR) studies.
Mechanism of Action
The mechanism of action of N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. By binding to the active site of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3-methoxyphenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
- N’-[(Z)-(4-fluorophenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
- N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]-1,3-benzodioxole-5-carbohydrazide
Uniqueness
N’-[(Z)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-benzodioxole-5-carbohydrazide is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring enhances the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C14H14N4O3 |
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Molecular Weight |
286.29g/mol |
IUPAC Name |
N-[(Z)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-9-11(7-18(2)17-9)6-15-16-14(19)10-3-4-12-13(5-10)21-8-20-12/h3-7H,8H2,1-2H3,(H,16,19)/b15-6- |
InChI Key |
ORHFBEDALJEIIX-UUASQNMZSA-N |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC3=C(C=C2)OCO3)C |
Isomeric SMILES |
CC1=NN(C=C1/C=N\NC(=O)C2=CC3=C(C=C2)OCO3)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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